di(Atorvastatin-d5) CalciuM Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

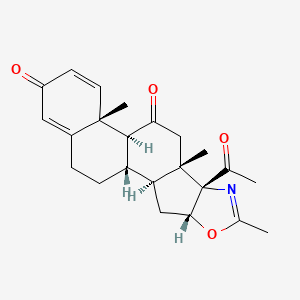

Di(Atorvastatin-d5) Calcium Salt is the labeled analogue of Atorvastatin Calcium Salt . It is a selective, competitive HMG-CoA reductase inhibitor . Atorvastatin is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Synthesis Analysis

An improved kilogram-scale preparation of atorvastatin calcium has been developed . The synthesis of atorvastatin calcium salt on a 7 kg scale affords >99.5% product purities by introducing key improvements: isolating the pure product of the ketal deprotection step as crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .Molecular Structure Analysis

The molecular formula of Atorvastatin D5 calcium is C33H34FNO5Ca•5H2O, and its molecular weight is 729.1 g/mol . Another source states the molecular formula as C66H60D10CaF2N4O10 and the molecular weight as 1167.42 .Chemical Reactions Analysis

Di(Atorvastatin-d5) Calcium Salt is the labeled analogue of Atorvastatin Calcium Salt (A791750), a selective, competitive HMG-CoA reductase .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Atorvastatin-d5 Calcium Salt: is widely used as an internal standard for the quantification of atorvastatin by GC- or LC-MS in cardiovascular studies . It helps in understanding the pharmacodynamics and pharmacokinetics of atorvastatin, a medication primarily used to lower blood cholesterol levels and prevent cardiovascular disease.

Lipid Metabolism Studies

In lipid metabolism research, Atorvastatin-d5 serves as a crucial tool for tracing the metabolic pathways of lipids and studying the effects of statins on lipid profiles . It aids in the investigation of the drug’s impact on various lipid parameters, including LDL-cholesterol and triglycerides.

Pharmacokinetics

The compound is instrumental in population pharmacokinetic studies to understand the distribution, absorption, metabolism, and excretion of atorvastatin. It allows researchers to model atorvastatin’s behavior in different populations and under various genetic polymorphisms .

Drug Development

Atorvastatin-d5 Calcium Salt: is utilized in the development and optimization of new drug formulations, such as solid lipid nanoparticles, aimed at improving solubility and assessing anti-tumor activity on cell lines . It plays a role in enhancing the bioavailability of drugs and in the design of combination therapies.

Clinical Trials

This compound is used in clinical trials to measure the therapeutic levels of atorvastatin and to monitor its efficacy and safety in various patient populations. It helps in assessing the drug’s role in preventing conditions like colorectal neoplasia and in treating patients with COVID-19 in intensive care .

Analytical Chemistry

. It ensures the quality control of atorvastatin by detecting impurities and verifying the enantiomeric composition.

Biochemistry

In biochemistry, Atorvastatin-d5 Calcium Salt is essential for studying the biochemical pathways involved in cholesterol synthesis and the inhibitory effects of statins on enzymes like HMG-CoA reductase .

Wirkmechanismus

Target of Action

The primary target of di(Atorvastatin-d5) Calcium Salt, also known as Atorvastatin-d5 Calcium Salt, is HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, Atorvastatin-d5 effectively reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin-d5 acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis . This results in a decrease in cholesterol levels, particularly low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin-d5 affects the mevalonate pathway, leading to a reduction in the synthesis of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . This ultimately leads to a decrease in the overall cholesterol levels in the body .

Pharmacokinetics

It is known that the bioavailability of atorvastatin, the non-deuterated form, is weak and variable

Result of Action

The primary result of Atorvastatin-d5’s action is a significant reduction in cholesterol levels, particularly LDL . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Additionally, genetic factors may also play a role in an individual’s response to the drug .

Safety and Hazards

Atorvastatin, the parent compound of di(Atorvastatin-d5) Calcium Salt, is classified as Carcinogenicity, Category 1B and Reproductive toxicity, Category 1B . It may cause harm to breast-fed children . It may be harmful in contact with skin and causes serious eye irritation . It may damage fertility or the unborn child .

Zukünftige Richtungen

Di(Atorvastatin-d5) Calcium Salt is intended for use as an internal standard for the quantification of atorvastatin by GC- or LC-MS . This could facilitate research and development to better understand the pharmacokinetics and pharmacodynamics of atorvastatin and to improve drug delivery and efficacy .

Eigenschaften

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKAHNDTTZSNX-ADFDHUHVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34CaFN2O5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

di(Atorvastatin-d5) CalciuM Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropaneacetic acid, alpha,1-diamino-2-ethyl-, [1R-[1alpha,1(S*),2alpha]]- (9CI)](/img/no-structure.png)

![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)